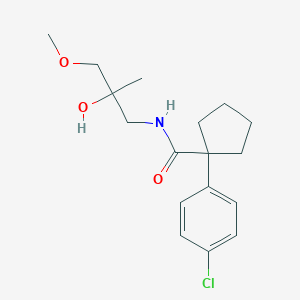
1-(4-Fluorobenzyl)-3-((1-hydroxycyclopentyl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Fluorobenzyl)-3-((1-hydroxycyclopentyl)methyl)urea is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of a specific enzyme, making it a valuable tool in studying the biochemical and physiological effects of this enzyme.
Scientific Research Applications
Understanding Exposure to Environmental Pollutants
Environmental Monitoring and Biomarkers : Research on polycyclic aromatic hydrocarbons (PAHs) and phthalate metabolites emphasizes the importance of monitoring environmental pollutants and their metabolites in human biofluids. Studies such as those by Li et al. (2008) on urinary polycyclic aromatic hydrocarbon metabolites highlight the use of these biomarkers to assess human exposure to environmental pollutants (Li et al., 2008). Silva et al. (2003) focused on urinary levels of phthalate metabolites, providing insight into widespread exposure to various phthalates in the U.S. population (Silva et al., 2003).
Biomonitoring for Occupational Health
Occupational Exposure Assessment : The study of urinary metabolites such as 1-hydroxypyrene in workers, as detailed by Barbeau et al. (2014), underlines the significance of biomonitoring in evaluating occupational exposure to carcinogenic PAH mixtures (Barbeau et al., 2014). This approach aids in identifying high-risk groups and implementing appropriate safety measures.
Exposure Through Consumer Products
Consumer Product Safety : Research into the metabolites of common consumer product ingredients, such as parabens and phthalates, is crucial for understanding human exposure levels and potential health impacts. Studies by Koch et al. (2014) on the variability of urinary biomarker concentrations related to personal care product ingredients offer valuable information for assessing consumer product safety (Koch et al., 2014).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(1-hydroxycyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c15-12-5-3-11(4-6-12)9-16-13(18)17-10-14(19)7-1-2-8-14/h3-6,19H,1-2,7-10H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETKHMVMTRFSKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NCC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-methyl-N-{13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide](/img/structure/B2770732.png)
![(1-Methylpyrazol-3-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2770733.png)

![N-(1-Cyanocyclohexyl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide](/img/structure/B2770735.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2770739.png)
![N-[[2-(3-Methylphenoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2770744.png)
![2-(2-nitrobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2770745.png)
![N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B2770747.png)
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2770748.png)